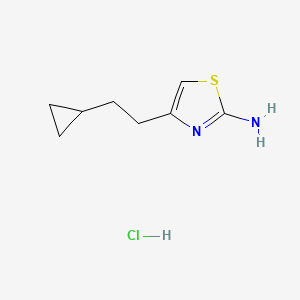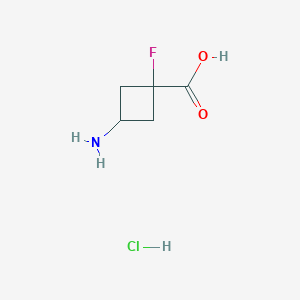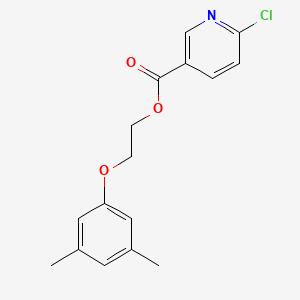
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been investigated for its potential applications in various fields. In the field of medicinal chemistry, it has been studied for its potential as an anti-cancer agent. In the field of agriculture, it has been studied for its potential as a herbicide. In the field of materials science, it has been studied for its potential as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole are not well characterized. However, it has been shown to have cytotoxic effects on certain cancer cell lines and herbicidal effects on certain plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a building block for the synthesis of novel materials. However, its low yield and limited availability may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in cancer cells. Another direction is to investigate its potential as a herbicide and to explore its effects on different plant species. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the final product.
Métodos De Síntesis
The synthesis of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a multi-step process that includes the reaction of 1H-pyrazole with butyl bromide and sodium hydride, followed by the reaction of the resulting compound with 3,3,3-trifluoropropyl bromide and potassium carbonate. The final step involves the reaction of the intermediate product with paraformaldehyde and butyl lithium. The yield of the final product is approximately 50%.
Propiedades
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-17(16-10)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYARWSQFWQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)




![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)



![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)
